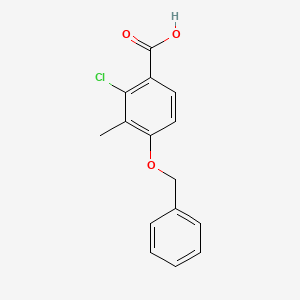![molecular formula C8H20O6P2 B14762983 Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate](/img/structure/B14762983.png)
Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate is an organophosphorus compound with the molecular formula C8H20O6P2 and a molecular weight of 274.19 g/mol . This compound is known for its unique structure, which includes both ethoxy and hydroxymethyl groups attached to a phosphoryl moiety. It is used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate typically involves the reaction of diethyl phosphite with formaldehyde and ethyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets stringent quality standards required for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The ethoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out at elevated temperatures.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphinates. These products have diverse applications in different fields .
Scientific Research Applications
Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate is utilized in a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is employed in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, [[ethoxy(hydroxymethyl)phosphinyl]methyl]-, diethyl ester
- S-([diethoxyphosphoryl]methyl) dibenzothiophenium salt
- {4-[(butylamino)(diethoxyphosphoryl)methyl]phenyl}boronic acid monohydrate
- {4-[(diethoxyphosphoryl)(4-nitro-anilino)methyl]phenyl}boronic acid
Uniqueness
Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate stands out due to its unique combination of ethoxy and hydroxymethyl groups, which confer distinct chemical reactivity and versatility. This makes it particularly valuable in applications requiring specific reactivity patterns and stability .
Properties
Molecular Formula |
C8H20O6P2 |
|---|---|
Molecular Weight |
274.19 g/mol |
IUPAC Name |
[diethoxyphosphorylmethyl(ethoxy)phosphoryl]methanol |
InChI |
InChI=1S/C8H20O6P2/c1-4-12-15(10,7-9)8-16(11,13-5-2)14-6-3/h9H,4-8H2,1-3H3 |
InChI Key |
BYXQAEAITUKKBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CO)CP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-cyano-1-ethyl-, ethyl ester](/img/structure/B14762909.png)

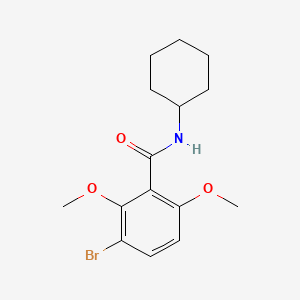


![6-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)pyridin-3-amine](/img/structure/B14762935.png)

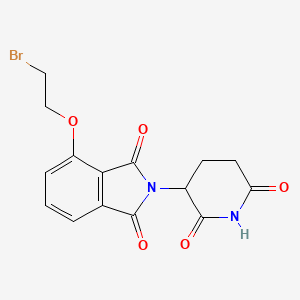
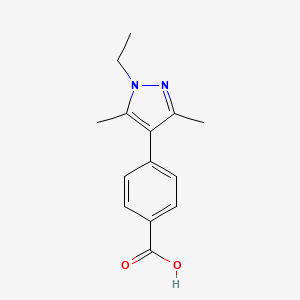
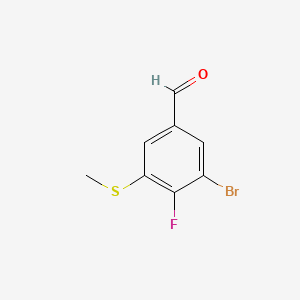
![2,4,8,10-Tetraazaspiro[5.5]undecane](/img/structure/B14762981.png)

